molecular formula C11H14N2O B1442340 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1346672-36-3

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B1442340
CAS No.: 1346672-36-3
M. Wt: 190.24 g/mol
InChI Key: XJWDCWHLFBJIAV-UHFFFAOYSA-N
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Description

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that features a fused pyrazinoindole structure

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit phosphodiesterase 5 (pde5) and caspase-3 . These enzymes play crucial roles in various physiological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is important for smooth muscle relaxation and vasodilation. Caspase-3 is a critical executioner of apoptosis, or programmed cell death .

Mode of Action

Based on the targets mentioned above, it can be inferred that this compound may interact with its targets to inhibit their activity, thereby affecting the downstream processes regulated by these enzymes .

Biochemical Pathways

The biochemical pathways affected by 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one are likely related to the functions of its targets. Inhibition of PDE5 can lead to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation . On the other hand, inhibition of caspase-3 can interfere with the apoptosis pathway, potentially providing neuroprotective effects in the event of an ischemic stroke .

Pharmacokinetics

Similar compounds have shown profound and long-lasting effects in animal models .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. Potential effects could include vasodilation due to increased cGMP levels, and neuroprotection due to inhibition of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a suitable amine and a carbonyl compound, followed by cyclization to form the pyrazinoindole core. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific structural features that confer high selectivity and potency as a PDE5 inhibitor. Its ability to form stable interactions with the enzyme’s active site makes it a valuable scaffold for drug development.

Properties

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWDCWHLFBJIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C3N2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 104i (1.80 g, 7.63 mmol), sodium ethoxide (1.55 g, 22.8 mmol) and ethanol (50 mL). The mixture was stirred at 55° C. for 5 h. After that time, the reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromato-graphy to afford a 42% yield (605 mg) of 104j as a white solid: mp 207-209° C.; 1H NMR (500 MHz, DMSO-d6) δ7.41 (s, 1H), 6.36 (s, 1H), 3.84 (t, 2H, J=6.0 Hz), 3.42 (m, 2H), 2.51 (t, 2H, J=6.0 Hz), 2.42 (t, 2H, J=6.0 Hz), 1.76 (m, 2H), 1.65 (m, 2H); (APCI+) m/z 191.3 (M+H)
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 2
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 3
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

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